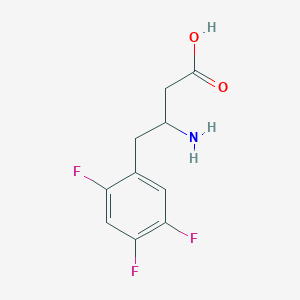

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Vue d'ensemble

Description

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chemical compound with the molecular formula C10H10F3NO2 It is characterized by the presence of an amino group, a butanoic acid chain, and a trifluorophenyl group

Mécanisme D'action

Target of Action

It is known to have potential pharmacological effects .

Result of Action

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has potential pharmacological effects in promoting insulin secretion . This suggests that the compound may have a role in the regulation of blood glucose levels.

Analyse Biochimique

Biochemical Properties

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, which play critical roles in regulating cellular functions . These effects highlight the compound’s potential as a tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, studies in animal models have shown that high doses of this compound can cause toxic effects, such as liver and kidney damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to amino acid metabolism. This compound can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of metabolites that can further participate in biochemical reactions . The interactions of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites, providing insights into its potential metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and effectiveness, making it an important factor to consider in biochemical and pharmacological studies.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . The localization of this compound can affect its activity and interactions with other biomolecules, providing insights into its functional roles within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce primary alcohols.

Applications De Recherche Scientifique

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic and neurological disorders.

Industry: The compound is utilized in the development of advanced materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

- (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

- Boc-®-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

Uniqueness

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (commonly referred to as BHF) is a compound of significant interest in pharmacological research, particularly due to its potential applications in diabetes treatment and as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular structure of this compound includes an amino group and a trifluorophenyl moiety, which contribute to its unique chemical reactivity and biological activity. The compound is often synthesized as an intermediate in the production of various pharmaceuticals, including DPP-4 inhibitors used for managing type II diabetes.

Pharmacological Effects

Recent studies have highlighted the potential of this compound in promoting insulin secretion. One notable study synthesized a derivative combining this compound with menthol to enhance its hypoglycemic effects. The resulting compound demonstrated significant antidiabetic activity in diabetic mouse models at doses as low as 10 mg/kg, outperforming metformin at higher doses (40 mg/kg) .

The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors. It is believed to act as an inhibitor or activator of certain biological pathways that regulate glucose metabolism. This interaction can lead to enhanced insulin secretion and improved glycemic control.

Case Studies

- Hypoglycemic Activity : A study explored the synthesis of a new drug candidate by modifying the structure of 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid with menthol. The new compound showed promising results in reducing blood glucose levels in diabetic mice .

- DPP-4 Inhibition : As an intermediate in the synthesis of sitagliptin (a well-known DPP-4 inhibitor), this compound plays a crucial role in diabetes management. Its derivatives are being investigated for their efficacy in enhancing the pharmacological profile of sitagliptin .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFQQJVYCWLKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in medicinal chemistry?

A: this compound serves as a key intermediate in the synthesis of Sitagliptin, a drug used for treating type 2 diabetes. [] Sitagliptin belongs to the gliptin class of drugs, which work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).

Q2: How does this compound contribute to the development of new antidiabetic drugs?

A: Research has led to the development of Neogliptin, a novel DPP-4 inhibitor derived from this compound. [] Neogliptin demonstrates superior potency compared to existing drugs like vildagliptin and sitagliptin, showing promise for improved diabetes management.

Q3: How does Neogliptin interact with DPP-4 at the molecular level?

A: Neogliptin exhibits specific interactions with key amino acid residues within the active site of DPP-4, similar to the binding modes observed for vildagliptin and sitagliptin. [] These interactions effectively block the enzyme's activity.

Q4: Beyond its role in diabetes treatment, are there other potential applications for this compound?

A4: While primarily recognized for its use in synthesizing antidiabetic agents, this compound holds potential as a building block for other pharmaceutical compounds. Its unique structure and properties make it attractive for exploring its utility in diverse therapeutic areas.

Q5: Have there been studies investigating the solubility of this compound?

A: Yes, research has explored the solubility of a protected form, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, in various solvents and solvent mixtures at different temperatures. [] The study aimed to understand the compound's behavior in solution and optimize conditions for synthesis and purification.

Q6: What are the primary methods used for synthesizing this compound?

A: Several synthetic approaches have been developed, including enantiospecific synthesis starting from (S)-serine, achieving a yield of 30%. [] Additionally, nickel-catalyzed asymmetric hydrogenation offers an alternative route with high yield and enantiomeric excess. []

Q7: Are there any environmental concerns associated with this compound?

A7: While the provided research doesn't directly address environmental impacts, it's crucial to consider the potential ecological effects of any pharmaceutical compound. Future studies should investigate the compound's fate and potential risks to the environment, including its biodegradability and potential for accumulation in ecosystems.

Q8: What are the future directions for research on this compound and its derivatives?

A8: Continued research should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.